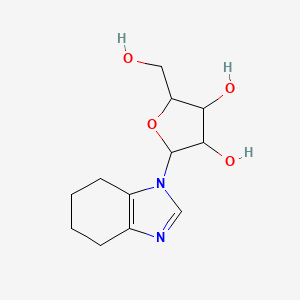
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is an organic compound with the molecular formula C17H26N2O2 It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxy group and a tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine typically involves the reaction of quinuclidine with appropriate reagents to introduce the hydroxy and tolyloxy groups. One common method involves the reaction of quinuclidine with epichlorohydrin to form an intermediate, which is then reacted with 2-tolyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler quinuclidine derivative.
Substitution: The tolyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a quinuclidine derivative without the hydroxy group.
Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinuclidine: The parent compound, which lacks the hydroxy and tolyloxy groups.
3-Hydroxyquinuclidine: A derivative with only the hydroxy group.
3-Acetoxyquinuclidine: A derivative with an acetoxy group instead of the hydroxy group.
Uniqueness
3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is unique due to the presence of both the hydroxy and tolyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for therapeutic applications.
特性
CAS番号 |
73823-49-1 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
1-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-2-3-5-17(13)21-12-15(20)10-18-16-11-19-8-6-14(16)7-9-19/h2-5,14-16,18,20H,6-12H2,1H3 |
InChIキー |
VTGPFFVYAHZGRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(CNC2CN3CCC2CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)




![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)


![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
